molecular formula C9H15BrO3 B14077484 9-Bromo-2-oxononanoic acid CAS No. 101181-87-7

9-Bromo-2-oxononanoic acid

Cat. No.: B14077484
CAS No.: 101181-87-7
M. Wt: 251.12 g/mol
InChI Key: URHYALKKCPXTSY-UHFFFAOYSA-N
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Description

9-Bromo-2-oxononanoic acid is an organic compound that belongs to the class of brominated fatty acids It is a derivative of nonanoic acid, where a bromine atom is attached to the ninth carbon and a keto group is present at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-oxononanoic acid can be achieved through several methods. One common approach involves the bromination of 9-oxononanoic acid. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Another method involves the ozonolysis of unsaturated fatty acids, such as oleic acid, followed by bromination. The ozonolysis step generates 9-oxononanoic acid, which can then be brominated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale ozonolysis of unsaturated fatty acids followed by bromination. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-oxononanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 9-Bromo-2-oxononanoic acid involves its interaction with various molecular targets. The bromine atom and keto group make it a reactive molecule that can participate in nucleophilic substitution and redox reactions. These interactions can modulate enzyme activity and affect cellular processes. For example, it can inhibit phospholipase A2, an enzyme involved in the arachidonic acid cascade, leading to reduced production of pro-inflammatory eicosanoids.

Comparison with Similar Compounds

Similar Compounds

    9-Oxononanoic acid: Lacks the bromine atom but has similar reactivity due to the keto group.

    9-Bromo-nonanoic acid: Lacks the keto group but has similar reactivity due to the bromine atom.

    Azelaic acid: A dicarboxylic acid with similar chain length but different functional groups.

Uniqueness

9-Bromo-2-oxononanoic acid is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and potential for diverse applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

CAS No.

101181-87-7

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

9-bromo-2-oxononanoic acid

InChI

InChI=1S/C9H15BrO3/c10-7-5-3-1-2-4-6-8(11)9(12)13/h1-7H2,(H,12,13)

InChI Key

URHYALKKCPXTSY-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)C(=O)O)CCCBr

Origin of Product

United States

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